[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester [5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1208081-92-8
VCID: VC2710022
InChI: InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C13H11F3N2O3
Molecular Weight: 300.23 g/mol

[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

CAS No.: 1208081-92-8

Cat. No.: VC2710022

Molecular Formula: C13H11F3N2O3

Molecular Weight: 300.23 g/mol

* For research use only. Not for human or veterinary use.

[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester - 1208081-92-8

Specification

CAS No. 1208081-92-8
Molecular Formula C13H11F3N2O3
Molecular Weight 300.23 g/mol
IUPAC Name ethyl 2-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate
Standard InChI InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3
Standard InChI Key CVWSQBCVMGBIEN-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F

Introduction

[5-(3-Trifluoromethyl-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester is a synthetic organic compound with potential applications in medicinal chemistry and materials science. It belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds known for their diverse biological activities and stability. This compound is identified by its PubChem CID: 71628136 and has the molecular formula C12H11F3N2O3C_{12}H_{11}F_3N_2O_3 with a molecular weight of 300.23 g/mol .

Key Identifiers

PropertyValue
Molecular FormulaC12H11F3N2O3C_{12}H_{11}F_3N_2O_3
Molecular Weight300.23 g/mol
IUPAC NameEthyl 2-[5-(3-trifluoromethylphenyl)-1,2,4-oxadiazol-3-yl]acetate
SynonymsEthyl 2-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate

Synthesis

The synthesis of this compound typically involves cyclization reactions to form the oxadiazole ring followed by esterification processes to introduce the ethyl acetate group. Common reagents include hydrazides and carboxylic acids or derivatives.

Characterization Techniques

The structure and purity of [5-(3-Trifluoromethyl-phenyl)- oxadiazol-3-yl]-acetic acid ethyl ester are confirmed using:

  • NMR Spectroscopy: Proton (1H^1H) and carbon (13C^{13}C) NMR provide insights into the chemical environment of atoms.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Identifies functional groups.

  • X-ray Crystallography: Determines three-dimensional structure when crystalline samples are available.

Biological Significance

Compounds containing the oxadiazole moiety have been widely studied for their biological activities:

  • Antimicrobial Properties: Oxadiazoles exhibit strong antibacterial and antifungal activity due to their ability to interfere with microbial enzymes.

  • Anti-inflammatory Activity: The trifluoromethyl group enhances lipophilicity, improving drug-like properties.

  • Potential as Anticancer Agents: Structural analogs have shown promising results in inhibiting tumor cell growth through mechanisms like enzyme inhibition or DNA interaction .

Although specific biological data for this compound is not available in the cited sources, its structural features suggest similar potential applications.

Applications in Medicinal Chemistry

The presence of a trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a candidate for drug development:

  • Drug Design: It can serve as a scaffold for synthesizing derivatives with improved pharmacological profiles.

  • ADMET Properties: The compound is expected to follow Lipinski's Rule of Five due to its molecular weight and functional groups.

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